6-Azido-6-deoxy-D-man

Description

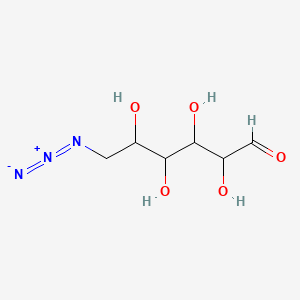

6-Azido-6-deoxy-D-mannose is a synthetic monosaccharide derivative where the hydroxyl group (-OH) at the C6 position of D-mannose is replaced with an azide (-N₃) functional group. This modification introduces unique reactivity, enabling applications in bioorthogonal chemistry and biomolecule labeling.

Propriétés

IUPAC Name |

6-azido-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYJIJWKSGKYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 6-azido-6-désoxy-D-mannose implique généralement les étapes suivantes :

Matière de départ : Le processus commence avec le D-mannose, un sucre naturel.

Tosylation : Le groupe hydroxyle en position six est sélectivement tosylé à l’aide de chlorure de p-toluènesulfonyle en présence d’une base comme la pyridine.

Substitution azidée : Le groupe tosyle est ensuite substitué par un groupe azido à l’aide d’azoture de sodium dans un solvant aprotique polaire comme le diméthylformamide (DMF).

Purification : Le produit final, le 6-azido-6-désoxy-D-mannose, est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne.

Méthodes de Production Industrielle

Bien que la synthèse en laboratoire du 6-azido-6-désoxy-D-mannose soit bien documentée, la production à l’échelle industrielle nécessiterait l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela pourrait impliquer des réacteurs à flux continu, des systèmes de synthèse automatisés et des techniques de purification avancées pour répondre aux exigences des applications à grande échelle.

Analyse Des Réactions Chimiques

Reactivity in Organic Transformations

The azido group enables diverse transformations:

-

Staudinger Reaction : Converts azides to amines using triphenylphosphine .

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Enables bioorthogonal labeling for glycoproteomic studies .

-

Reduction : Catalytic hydrogenation (H₂/Pd) or borohydride reduction yields 6-amino-6-deoxy-D-mannose .

Key Reaction Example :

Enzymatic and Biochemical Interactions

6-AzMan participates in enzymatic processes, particularly as a substrate analog:

-

OGT Catalysis : O-GlcNAc transferase (OGT) transfers 6-AzMan from UDP-6-AzMan to serine/threonine residues, mimicking O-GlcNAcylation .

-

Metabolic Incorporation : Peracetylated 6-AzMan is metabolized to UDP-6-AzMan in cells, enabling proteome-wide labeling .

Table 2: Enzymatic Activity with 6-AzMan

| Enzyme | Substrate | Product | Efficiency | Reference |

|---|---|---|---|---|

| OGT | UDP-6-AzMan | 6-AzMan-modified proteins | Moderate | |

| PimB’ (Mycobacterial) | 6-AzMan-PIM | Phosphatidylinositol derivatives | Low |

Biological Activity and Mutagenicity

6-AzMan exhibits distinct biological effects:

-

Mutagenicity : Induces frameshift mutations in Salmonella typhimurium TA100/TA1535 strains, independent of metabolic activation .

-

Cytotoxicity : Prolonged exposure (>24 h) reduces viability in mammalian cells at concentrations >100 µM .

Mechanistic Insight :

The azido group competes with natural hexoses in transmembrane transport, disrupting glycosylation pathways .

Applications De Recherche Scientifique

Chemical Synthesis and Modifications

6-Azido-6-deoxy-D-mannose serves as an essential building block in the synthesis of more complex molecules. Its synthesis can be achieved through various methods, including the reaction of D-galactose derivatives with sodium azide, which produces azido derivatives that can be further modified for specific applications .

Antimicrobial Studies

Research has indicated that 6-azido derivatives exhibit antimicrobial properties. Specifically, studies have shown that these compounds can be used to label and detect Gram-negative bacteria such as Legionella pneumophila and Pseudomonas fluorescens. The azido group facilitates the incorporation of these compounds into bacterial cell walls, allowing for enhanced detection methods through fluorescence microscopy .

Mutagenicity Testing

The mutagenic activity of 6-azido-6-deoxy-D-mannose has been investigated using various strains of Salmonella typhimurium. The results demonstrated that while some azido compounds induced mutations, others did not, suggesting a complex interaction with metabolic pathways. This information is crucial for understanding the safety and biological impact of azido sugars in pharmaceuticals .

Case Study 1: Click Chemistry Applications

In a notable study, researchers utilized 6-azido-6-deoxy-D-mannose in click chemistry to create glycosylated compounds that could be used as potential drug delivery systems. The azido group allowed for selective reactions with alkyne-bearing molecules, facilitating the development of targeted therapies .

Case Study 2: Anticancer Research

Another application explored the use of 6-azido-6-deoxy-D-mannose in anticancer drug development. By modifying the compound to enhance its cytotoxicity against specific cancer cell lines, researchers were able to demonstrate its potential as a therapeutic agent. The study highlighted the importance of structural modifications to improve efficacy while minimizing side effects .

Mécanisme D'action

Le groupe azido du 6-azido-6-désoxy-D-mannose lui permet de participer à des réactions bioorthogonales sans interférer avec les processus biologiques natifs. En chimie click, le groupe azido réagit avec les alcynes pour former des liaisons triazoles stables, permettant le marquage et la visualisation des biomolécules. Ce mécanisme est particulièrement utile pour étudier la glycosylation des protéines et autres modifications post-traductionnelles.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Chemical Properties

The stereochemical configuration at the C2 and C4 positions distinguishes mannose, glucose, and galactose. Substitution of the C6 hydroxyl group with an azide alters solubility, stability, and reactivity. Key data from analogs include:

Table 1: Comparative Physical and Chemical Properties

Notes:

Reactivity and Stability

- Thermal Stability : 6-Azido-6-deoxy-D-glucose is stable up to 130°C, making it suitable for prolonged experimental conditions .

- Steric Effects: The galactose derivative’s axial C4 hydroxyl group may hinder azide reactivity compared to glucose’s equatorial orientation, suggesting mannose’s C2/C4 configuration could further modulate reactivity.

Activité Biologique

6-Azido-6-deoxy-D-mannose (6-Azido-D-Man) is a modified sugar with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the replacement of the hydroxyl group at the 6th carbon with an azide group, opens avenues for various applications, particularly in glycobiology and drug development. This article provides a comprehensive overview of the biological activity of 6-Azido-6-deoxy-D-mannose, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 6-Azido-6-deoxy-D-mannose typically involves the introduction of the azide group through nucleophilic substitution reactions. A common method includes the triflation of the hydroxyl group followed by azide substitution using sodium azide in a polar aprotic solvent like DMF. The reaction conditions often require heating to ensure complete conversion, yielding high purity products confirmed via NMR spectroscopy .

The biological activity of 6-Azido-6-deoxy-D-mannose is primarily attributed to its ability to mimic natural sugars while providing a reactive azide functionality. This allows for further modifications such as conjugation with proteins or other biomolecules, facilitating studies in cellular uptake and metabolic pathways. The azide group can participate in click chemistry reactions, making it a valuable tool for bioconjugation .

Cellular Uptake and Metabolic Pathways

Research indicates that 6-Azido-6-deoxy-D-mannose can be actively transported into cells via glucose transporters (GLUTs). For instance, studies have shown that it competes with glucose for transport in various cell lines, demonstrating its potential as a tracer in metabolic studies . Furthermore, its uptake has been shown to be insulin-responsive, suggesting that it may influence glucose metabolism in insulin-sensitive tissues .

Glycoconjugation Applications

One notable application of 6-Azido-6-deoxy-D-mannose is in glycoconjugation. In a study involving quinoline derivatives, researchers utilized the C-6 position of sugars for conjugation due to its minimal involvement in hydrogen bonding interactions. The introduction of azide groups facilitated the synthesis of novel glycoconjugates that exhibited enhanced biological activities, including apoptosis induction in cancer cell lines such as HCT-116 and MCF-7 .

Antitumor Activity

In vitro studies have demonstrated that derivatives of 6-Azido-6-deoxy-D-mannose exhibit antitumor properties by inducing apoptosis in specific cancer cell lines while showing minimal toxicity to normal cells. For example, compounds derived from this sugar prompted significant apoptotic responses in tumor cells without adversely affecting normal human dermal fibroblasts (NHDF) after 24 hours of incubation .

Comparative Analysis

The following table summarizes the biological activities and characteristics of 6-Azido-6-deoxy-D-mannose compared to other similar compounds:

| Compound | Mechanism of Action | Cellular Uptake | Apoptosis Induction | Toxicity to Normal Cells |

|---|---|---|---|---|

| 6-Azido-6-deoxy-D-mannose | Mimics glucose; participates in click chemistry | Insulin-responsive | High | Low |

| 2-Deoxy-D-glucose | Glucose analog; inhibits glycolysis | Active transport | Moderate | Moderate |

| D-Mannose | Natural sugar; promotes urinary health | Passive diffusion | Low | Low |

Q & A

Q. What are the established synthetic routes for 6-Azido-6-deoxy-D-mannose, and what factors influence reaction efficiency?

Answer: The primary synthesis involves nucleophilic substitution of a hydroxyl group at the C6 position of D-mannose with an azide group. Key steps include:

- Activation : Use of trifluoromethanesulfonyl (triflate) or tosyl groups to convert the hydroxyl group into a better leaving group.

- Azide Introduction : Reaction with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.

- Purification : Chromatographic techniques (e.g., silica gel column) to isolate the product.

Q. Critical Factors :

Q. How should researchers characterize the purity and structural integrity of 6-Azido-6-deoxy-D-mannose post-synthesis?

Answer: Use a multi-technique approach:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm azide substitution by absence of C6 hydroxyl (~δ 3.5–4.0 ppm in D₂O) and presence of azide-related shifts (C6 resonance downfield shift ~δ 70–80 ppm).

- HSQC/HMBC : Verify connectivity between C6 and adjacent protons.

- FT-IR : Strong azide stretch at ~2100 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak ([M+H]⁺ or [M+Na]⁺) and isotopic pattern.

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the stability considerations for 6-Azido-6-deoxy-D-mannose under varying storage conditions?

Answer:

- Light Sensitivity : Azides are photolabile; store in amber vials at –20°C.

- Moisture : Hydrolysis of azide to amine can occur in aqueous solutions; lyophilize for long-term storage.

- pH : Neutral to slightly acidic conditions (pH 5–7) minimize decomposition.

- Validation : Monitor degradation via TLC or HPLC every 3–6 months .

Advanced Research Questions

Q. How can researchers address contradictory NMR data regarding the anomeric configuration of 6-Azido-6-deoxy-D-mannose in different solvents?

Answer: Contradictions arise due to solvent-dependent conformational equilibria. Methodological solutions include:

- Solvent Screening : Compare spectra in D₂O, DMSO-d₆, and CDCl₃ to identify solvent-induced shifts.

- NOE Experiments : Detect spatial proximity between anomeric proton and adjacent groups (e.g., axial vs. equatorial orientation).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental coupling constants (³JHH) .

Q. What strategies resolve discrepancies between computational predictions and experimental observations in the compound’s conformational analysis?

Answer:

- Force Field Adjustment : Modify parameters in molecular dynamics (MD) simulations to account for azide solvation effects.

- Crystallography : Obtain single-crystal X-ray data to validate computational models (if crystals are obtainable).

- Synchrotron IR : Compare experimental azide vibrational frequencies with computed spectra to refine models .

Q. How should researchers design experiments to evaluate the metabolic incorporation of 6-Azido-6-deoxy-D-mannose into glycoconjugates without cytotoxic effects?

Answer:

- Dose-Response Assays : Test viability (MTT assay) in cell lines (e.g., HEK293) across concentrations (0.1–10 mM).

- Click Chemistry : Use azide-alkyne cycloaddition with fluorescent probes (e.g., Alexa Fluor 488-alkyne) to track incorporation via flow cytometry.

- Control Experiments : Compare with non-azido analogs (e.g., 6-deoxy-D-mannose) to isolate azide-specific effects .

Q. What statistical methods are appropriate for analyzing contradictory enzymatic kinetics data involving 6-Azido-6-deoxy-D-mannose as a substrate?

Answer:

- Non-linear Regression : Fit Michaelis-Menten curves using software (e.g., GraphPad Prism) to calculate Km and Vmax.

- Error Analysis : Apply bootstrapping or Monte Carlo simulations to quantify uncertainty in kinetic parameters.

- Outlier Tests : Use Grubbs’ test to identify and exclude anomalous data points .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.